molecular formula C22H25N3O4S2 B2660369 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 361167-22-8

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2660369
CAS No.: 361167-22-8
M. Wt: 459.58
InChI Key: WLAFCBTXRGXAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a sulfonylated 3,5-dimethylpiperidine moiety and a 6-methoxybenzothiazole substituent. This compound is structurally designed to integrate a sulfonyl group for enhanced binding interactions with biological targets, a piperidine ring for conformational flexibility, and a benzothiazole scaffold known for its pharmacological relevance in kinase inhibition and neuroprotective activity .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-10-15(2)13-25(12-14)31(27,28)18-7-4-16(5-8-18)21(26)24-22-23-19-9-6-17(29-3)11-20(19)30-22/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAFCBTXRGXAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Coupling with Benzamide: The final step involves coupling the intermediate compounds with benzamide derivatives under conditions that may include the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues from

The compounds in share the N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(arylsulfonyl)piperidine-4-carboxamide scaffold but vary in substituents on the sulfonylphenyl group. Key comparisons include:

Compound Sulfonyl Substituent Yield (%) Key Structural Differences Reference
4–25 3,5-Dimethylphenyl 63 Lacks methoxy on benzothiazole; uses carboxamide linkage instead of sulfonylbenzamide
Target 3,5-Dimethylpiperidin N/A Methoxy on benzothiazole; sulfonylbenzamide linkage N/A
  • Impact of Substituents : The 3,5-dimethyl group in 4–25 and the target compound likely enhances lipophilicity, but the methoxy group on the benzothiazole in the target may improve solubility or target specificity .
  • Synthetic Feasibility : The target’s piperidine sulfonyl group may require more complex synthesis than aryl sulfonyl derivatives like 4–25, which achieved 63% yield via standard coupling reactions .

Immunomodulatory Analogues from

Compounds 2D291 and 2E151 () are sulfonylbenzamide-thiazole hybrids with demonstrated cytokine-enhancing activity. Key differences:

Compound Thiazole Substituent Sulfonyl Group Biological Activity Reference
2D291 2-Bromo-5-methylphenyl Piperidin-1-ylsulfonyl Potent NFAT/NF-κB activation
2E151 2,5-Dimethylphenyl 4-Propylpiperidin-1-ylsulfonyl Synergistic cytokine induction with LPS
Target 6-Methoxybenzo[d]thiazole 3,5-Dimethylpiperidin-1-ylsulfonyl Unknown (structural inference suggests similar immunomodulatory potential) N/A
  • Sulfonyl Group Flexibility : The 3,5-dimethylpiperidinyl sulfonyl group in the target introduces conformational rigidity compared to 2E151’s propylpiperidine, which could influence receptor interaction kinetics .

Triazole-Containing Analogues from and

and highlight compounds with triazole or morpholine moieties instead of benzothiazole:

Compound Core Structure Key Functional Groups Synthetic Yield Reference
8 () Benzothiazole-triazole Triazole linker, dual benzothiazole carbamoyl 57%
Ligand 7 () Triazole-piperidine 3,5-Dimethylpiperidinyl sulfonyl, triazole Not reported
Target Benzothiazole-sulfonyl Methoxybenzothiazole, piperidinyl sulfonyl N/A N/A
  • Pharmacophore Differences : The triazole in Ligand 7 () may facilitate π-π stacking interactions, whereas the target’s methoxybenzothiazole could engage in hydrogen bonding.
  • Synthetic Complexity : Triazole-containing compounds like 8 () require click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), which is efficient (57% yield) but introduces additional steps compared to the target’s likely sulfonylation route .

Data Tables

Notes

  • Further studies should prioritize in vitro assays (e.g., kinase inhibition, cytokine profiling) to validate hypothesized activities.

Biological Activity

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a sulfonyl group and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H25N3O6S\text{C}_{21}\text{H}_{25}\text{N}_{3}\text{O}_{6}\text{S}

This structure includes:

  • Piperidine moiety : Enhances interaction with biological targets.
  • Sulfonyl group : Facilitates strong interactions with protein active sites.
  • Thiazole derivative : Contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group may enhance binding affinity, while the benzamide structure can modulate activity in various pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, similar to other compounds within its class.
  • Receptor Modulation : It may act on neurotransmitter receptors or other cellular targets, influencing signaling pathways.

Biological Activity

Research has indicated several areas where this compound exhibits significant biological activity:

Antiviral Activity

Preliminary studies suggest that compounds with similar structures have shown efficacy against viral infections. For instance, derivatives have been evaluated for their ability to inhibit SARS-CoV replication through interactions with viral proteins such as nsp3 and nsp13 . The potential for this compound to inhibit viral replication warrants further investigation.

Enzyme Inhibition

Research indicates that compounds structurally related to this compound may inhibit specific enzymes linked to metabolic disorders. For example:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 : Compounds in this class have shown promise in modulating this enzyme's activity, which is implicated in obesity and diabetes management.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompoundFindings
NSC158362Inhibited SARS-CoV replication with an EC50 < 1 μM.
Similar Thiazole DerivativeDemonstrated significant enzyme inhibition related to metabolic pathways.
Bananins ClassShowed antiviral activity against SARS-CoV by inhibiting helicase activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this sulfonamide-benzamide hybrid?

  • Methodology:

  • Step 1: Form the sulfonamide linkage via nucleophilic substitution between 3,5-dimethylpiperidine and a sulfonyl chloride intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2: Couple the sulfonamide intermediate with 6-methoxybenzo[d]thiazol-2-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dimethylformamide (DMF) at room temperature .
  • Optimization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield improvements (>70%) are achieved by controlling moisture and using excess sulfonyl chloride (1.2–1.5 eq) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Workflow:

  • 1H/13C NMR: Confirm regioselectivity of sulfonamide formation (e.g., piperidine methyl groups at δ 1.2–1.4 ppm; benzothiazole protons at δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]+: 446.15; observed: 446.14) .
  • HPLC: Assess purity (>95%) using a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Screening Protocols:

  • Antimicrobial: Broth microdilution assay (MIC determination against S. aureus and E. coli; 24–48 hrs, 37°C) .
  • Anticancer: MTT assay (IC50 in HeLa or MCF-7 cells; 48–72 hrs) .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s potency?

  • SAR Framework:

  • Variable Regions: Modify the piperidine (e.g., 3,5-dimethyl → 2,6-dimethyl) or benzothiazole (e.g., 6-methoxy → 6-nitro) substituents .
  • Bioisosteric Replacement: Replace the sulfonamide with a phosphonamide or carbamate group to assess tolerance .
  • Data Analysis: Use IC50/EC50 values from analogs to generate 3D-QSAR models (e.g., CoMFA) .

Q. How to resolve contradictions in biological activity data across similar compounds?

  • Case Example: If antimicrobial activity varies between derivatives (e.g., 6-methoxy vs. 6-nitro benzothiazole), conduct:

  • Lipophilicity Assays: Measure logP values (shake-flask method) to correlate hydrophobicity with membrane permeability .
  • Resistance Studies: Expose bacterial strains to sub-MIC concentrations for 10 generations to assess resistance development .
  • Molecular Dynamics: Simulate binding to target enzymes (e.g., dihydrofolate reductase) to identify critical interactions .

Q. What computational methods elucidate the mechanism of action for this compound?

  • Protocol:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB: 1M17) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond acceptors at sulfonyl group) using Schrödinger Phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.